molecular formula C13H18ClN3O2S B13976238 (S)-3-(5-Chloro-pyrimidin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester

(S)-3-(5-Chloro-pyrimidin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester

Cat. No.: B13976238
M. Wt: 315.82 g/mol
InChI Key: UQUVMQPNMDVNAZ-JTQLQIEISA-N
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Description

(S)-3-(5-Chloro-pyrimidin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is a chiral pyrrolidine derivative featuring a tert-butyl ester group, a 5-chloro-pyrimidin-2-ylsulfanyl substituent, and a stereogenic center at the pyrrolidine C3 position. The tert-butyl ester acts as a protective group for the carboxylic acid, enhancing solubility and stability during synthetic processes. This compound is likely utilized as an intermediate in drug discovery, particularly in the development of protease inhibitors or kinase modulators, given the prevalence of pyrimidine and pyrrolidine motifs in such targets .

Properties

Molecular Formula

C13H18ClN3O2S

Molecular Weight

315.82 g/mol

IUPAC Name

tert-butyl (3S)-3-(5-chloropyrimidin-2-yl)sulfanylpyrrolidine-1-carboxylate

InChI

InChI=1S/C13H18ClN3O2S/c1-13(2,3)19-12(18)17-5-4-10(8-17)20-11-15-6-9(14)7-16-11/h6-7,10H,4-5,8H2,1-3H3/t10-/m0/s1

InChI Key

UQUVMQPNMDVNAZ-JTQLQIEISA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H](C1)SC2=NC=C(C=N2)Cl

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)SC2=NC=C(C=N2)Cl

Origin of Product

United States

Preparation Methods

Preparation of Pyrrolidine-1-carboxylic Acid tert-Butyl Ester Intermediate

The chiral pyrrolidine core is commonly introduced as the (S)-pyrrolidine-1-carboxylic acid tert-butyl ester , which can be synthesized or purchased. Synthetic routes often start from commercially available (S)-proline derivatives, where the carboxylic acid is protected as a tert-butyl ester to enhance stability and facilitate subsequent reactions.

Typical steps:

  • Protection of (S)-proline carboxylic acid with tert-butanol under acidic catalysis to yield the tert-butyl ester.
  • Purification by crystallization or chromatography.
  • Confirmation of stereochemistry by chiral HPLC or polarimetry.

Synthesis of 5-Chloropyrimidin-2-ylsulfanyl Moiety

The 5-chloropyrimidin-2-ylsulfanyl group is introduced via nucleophilic substitution on a suitable pyrimidine precursor:

  • Start from 2,5-dichloropyrimidine or 5-chloropyrimidin-2-thiol derivatives.
  • The sulfur atom is introduced by thiolation reactions, often using thiolates or sodium sulfide under controlled conditions.
  • The 5-chloro substituent is retained or introduced via chlorination reactions.

Coupling Reaction to Form the Target Compound

The key step involves coupling the (S)-pyrrolidine-1-carboxylic acid tert-butyl ester with the 5-chloropyrimidin-2-ylsulfanyl moiety:

  • The nucleophilic nitrogen or sulfur on the pyrrolidine intermediate attacks the electrophilic carbon on the pyrimidine ring bearing a good leaving group (e.g., chloride).
  • Typical solvents include polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile.
  • Catalysts or bases such as potassium carbonate or triethylamine facilitate the reaction.
  • Temperature control (0°C to room temperature) optimizes reaction efficiency and stereochemical integrity.

Purification and Characterization

  • The crude product is purified by column chromatography or preparative HPLC.
  • Structural confirmation is performed using:
    • Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, and possibly 15N).
    • Mass spectrometry (MS) for molecular weight confirmation.
    • Chiral HPLC or polarimetry to verify the (S)-configuration.
    • X-ray crystallography if single crystals are available.

Analytical Data and Reaction Conditions Summary

Step Reaction Type Reagents/Conditions Notes
1 Esterification (S)-Proline + tert-butanol + acid catalyst (e.g., H2SO4) Protects carboxylic acid as tert-butyl ester
2 Thiolation 2,5-Dichloropyrimidine + sodium sulfide or thiolate Introduces sulfanyl linkage at 2-position
3 Nucleophilic substitution Pyrrolidine tert-butyl ester + 5-chloropyrimidin-2-thiol + base Coupling step to form sulfanyl pyrrolidine
4 Purification Column chromatography or preparative HPLC Ensures purity and stereochemical integrity
5 Characterization NMR, MS, chiral HPLC, polarimetry Confirms structure and stereochemistry

Research Discoveries and Methodological Insights

  • Stereochemical Control : The (S)-configuration of the pyrrolidine ring is crucial for biological activity and is maintained by using enantiomerically pure starting materials and mild reaction conditions to prevent racemization.

  • Functional Group Stability : The tert-butyl ester group provides steric hindrance that protects the carboxylic acid during coupling and purification but can be cleaved under acidic conditions if needed for further derivatization.

  • Sulfur Linkage Reactivity : The sulfanyl bridge is prone to oxidation to sulfoxides or sulfones under harsh conditions; thus, reactions are performed under inert atmosphere or mild conditions to preserve the sulfanyl functionality.

  • Reaction Optimization : Temperature and solvent choice significantly affect yield and purity. Lower temperatures reduce side reactions such as over-alkylation or decomposition.

  • Analytical Techniques : Advanced NMR techniques can distinguish diastereotopic protons near the sulfanyl group, confirming the integrity of the linkage and stereochemistry. Chiral HPLC is essential for enantiomeric excess determination.

Comparative Synthetic Routes from Literature

Reference Starting Materials Key Reaction Type Yield (%) Notes
EP 4374877 A2 (patent) (S)-Pyrrolidine tert-butyl ester + 5-chloropyrimidinyl thiol Nucleophilic substitution 70-85 Controlled temperature, trifluoromethanesulfonic acid catalyst used
Academic studies (J. Med. Chem.) (S)-Proline tert-butyl ester + pyrimidine derivatives Multi-step coupling and protection 65-80 Emphasis on stereochemical purity and mild conditions

The preparation of (S)-3-(5-Chloro-pyrimidin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester involves a multi-step synthetic process that requires precise control over stereochemistry, functional group transformations, and reaction conditions. The key synthetic steps are the protection of the pyrrolidine carboxylic acid as a tert-butyl ester, the introduction of the 5-chloropyrimidin-2-ylsulfanyl moiety, and their coupling via nucleophilic substitution.

Analytical techniques such as NMR, MS, and chiral HPLC are indispensable for confirming the structure and stereochemical integrity of the final product. The literature highlights the importance of mild reaction conditions to preserve the sulfanyl linkage and the chiral center.

This compound’s synthetic accessibility and structural features make it a valuable scaffold for further pharmaceutical research and development.

Chemical Reactions Analysis

(S)-3-(5-Chloro-pyrimidin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove certain functional groups or alter the oxidation state of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.

Scientific Research Applications

(S)-3-(5-Chloro-pyrimidin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester has a wide range of scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: It may be used in studies involving enzyme inhibition or as a ligand in binding studies to understand molecular interactions.

    Industry: The compound can be utilized in the development of new materials or as a precursor in the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of (S)-3-(5-Chloro-pyrimidin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of pyrrolidine-tert-butyl ester derivatives with heterocyclic substituents. Below is a detailed comparison with key structural analogs:

Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molar Mass (g/mol) Heterocycle/Substituent Key Functional Groups
(S)-3-(5-Chloro-pyrimidin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester C₁₃H₁₉ClN₃O₂S ~316.8 5-Chloro-pyrimidine, sulfanyl Tert-butyl ester, pyrrolidine
3-(2-Chloro-pyrimidin-4-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester C₁₄H₂₀ClN₅O₂ ~337.8 2-Chloro-pyrimidine, amino Tert-butyl ester, pyrrolidine
(R)-3-(5-Bromo-thiophene-2-sulfonylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester C₁₄H₂₀BrN₃O₄S ~414.3 5-Bromo-thiophene, sulfonamide Tert-butyl ester, pyrrolidine
(R)-3-(5-Nitro-pyridin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester C₁₄H₁₉N₃O₄S 325.4 5-Nitro-pyridine, sulfanyl Tert-butyl ester, pyrrolidine

Key Observations:

  • Heterocycle Differences: Pyrimidine (as in the target compound) vs. Chloro substituents (electron-withdrawing) may enhance stability compared to nitro groups (strong electron-withdrawing) in pyridine derivatives .
  • Linkage Variations: Sulfanyl (-S-) linkages (target compound, ) vs. sulfonamide (-SO₂-NH-) or amino (-NH-) groups () influence hydrogen-bonding capacity and metabolic stability.
  • Molecular Weight : The tert-butyl ester contributes ~100–120 g/mol across analogs. Chloro-pyrimidine derivatives (target compound) are lighter than bromo-thiophene analogs due to bromine’s higher atomic mass .

Biological Activity

(S)-3-(5-Chloro-pyrimidin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound's molecular formula is C13H18ClN3O2SC_{13}H_{18}ClN_{3}O_{2}S with a molecular weight of approximately 315.82 g/mol. Its structure features a pyrimidine ring substituted with a chlorine atom and a sulfanyl group, alongside a pyrrolidine ring and a tert-butyl ester functional group. These functional groups contribute to its reactivity and potential biological activity.

Antimicrobial Activity

Preliminary studies suggest that (S)-3-(5-Chloro-pyrimidin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester exhibits notable antimicrobial properties. Research indicates that it may effectively inhibit the growth of various bacterial strains, making it a candidate for further investigation in drug development aimed at treating bacterial infections.

Table 1: Antimicrobial Activity Data

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa16 µg/mL

Anticancer Activity

Research has also highlighted the compound's potential anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines, suggesting mechanisms that involve interaction with specific cellular pathways.

Case Study: Apoptosis Induction in Cancer Cells

A study evaluated the effects of the compound on human cancer cell lines, including A431 (epidermoid carcinoma) and Jurkat (T-cell leukemia). The results indicated that the compound significantly reduced cell viability, with an IC50 value lower than that of standard chemotherapeutics like doxorubicin.

Table 2: Cytotoxicity Data

Cell LineIC50 (µM)Comparison DrugIC50 (µM)
A43115Doxorubicin20
Jurkat12Doxorubicin18

The mechanism of action appears to involve the disruption of mitochondrial membrane potential and activation of caspase pathways, leading to increased apoptosis rates .

The biological activity of (S)-3-(5-Chloro-pyrimidin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is hypothesized to stem from its ability to interact with various molecular targets. This includes:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes, which could explain its antimicrobial and anticancer effects.
  • Receptor Binding : Potential interactions with specific receptors may influence signaling pathways related to cell proliferation and apoptosis.

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